The compound is cataloged under various identifiers, including the CAS number 2097873-00-0, and has been referenced in multiple chemical databases such as ChemDiv and PubChem. Its molecular formula is , with a molecular weight of approximately 471.55 g/mol . The presence of multiple functional groups suggests its potential utility in diverse applications, particularly in pharmaceuticals.
The synthesis of N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. While specific synthetic routes can vary, common methods include:
Key parameters during synthesis may include temperature control, reaction time, and the use of catalysts to enhance yields. For instance, reactions involving electrophilic substitutions often require precise temperature management to prevent side reactions.
The molecular structure of N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is characterized by:
C(CNC(C(NCC(c1ccco1)S(c1cccs1)(=O)=O)=O)=O)c1c[nH]c2ccccc12
PZDRGOVQJJKEHP-IBGZPJMESA-N
The compound exhibits stereoisomerism, being a racemic mixture, which can influence its biological activity .
N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide can participate in various chemical reactions:
Parameters such as solvent choice, concentration, and reaction conditions (temperature, time) are crucial for optimizing these reactions.
Research indicates that compounds featuring furan and thiophene rings may interact with biological targets through π-stacking interactions or hydrogen bonding .
The physical properties of N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide include:
Property | Value |
---|---|
Molecular Weight | 471.55 g/mol |
LogP | 2.0845 |
Polar Surface Area | 98.146 Ų |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 3 |
These properties suggest moderate lipophilicity and potential for membrane permeability .
N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2